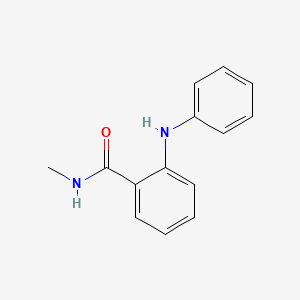

N-methyl-2-(phenylamino)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-15-14(17)12-9-5-6-10-13(12)16-11-7-3-2-4-8-11/h2-10,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVQCYVFZSHNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-methyl-2-(phenylamino)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(phenylamino)benzamide is a small molecule belonging to the benzamide class of compounds. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Notably, derivatives of the parent structure, N-2-(phenylamino)benzamide, have emerged as promising candidates in oncology and inflammatory disease research.[1][2] This technical guide aims to provide a comprehensive overview of the core properties of this compound, drawing upon data from closely related analogues and established chemical principles. This document will cover its predicted physicochemical properties, a plausible synthetic route with detailed experimental considerations, expected spectroscopic characteristics, and the known biological activities of its close derivatives to inform future research and development.

Core Physicochemical Properties

| Property | N-methylbenzamide | General Benzamide | Predicted this compound | Data Source |

| Molecular Formula | C₈H₉NO | C₇H₇NO | C₁₄H₁₄N₂O | [3],[4] |

| Molecular Weight | 135.16 g/mol | 121.14 g/mol | 226.27 g/mol | [3],[4] |

| Melting Point | 78-80 °C | 127-130 °C | Not available | [3],[4] |

| Boiling Point | 282 °C | 288 °C | Not available | [3],[4] |

| Solubility | Soluble in ethanol, slightly soluble in water. | Slightly soluble in water, soluble in organic solvents. | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; likely poorly soluble in water. | [3],[4] |

| pKa | ~17 (amide proton) | ~17 (amide proton) | Not available | |

| LogP | 1.13 | 0.64 | Predicted: ~2.5-3.5 |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible and robust synthetic route can be designed based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process starting from 2-aminobenzoic acid.

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial N-phenylation of 2-aminobenzoic acid, followed by amidation of the resulting carboxylic acid with methylamine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Phenylamino)benzoic Acid (N-Phenylanthranilic Acid)

This step can be achieved via an Ullmann condensation reaction.

-

Reagents: 2-Aminobenzoic acid, bromobenzene, potassium carbonate (or another suitable base), copper powder or copper(I) iodide (catalyst), and a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzoic acid, an excess of potassium carbonate, and the copper catalyst.

-

Add the solvent (e.g., DMF) and bromobenzene.

-

Heat the reaction mixture to reflux (typically 150-200 °C, depending on the solvent) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into a large volume of water.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-(phenylamino)benzoic acid.

-

Step 2: Synthesis of this compound

This amidation can be performed by first activating the carboxylic acid.

-

Reagents: 2-(Phenylamino)benzoic acid, a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride), or a peptide coupling reagent (e.g., EDC/HOBt), and methylamine (as a solution in a solvent like THF or water, or as a gas). An inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is also required.

-

Procedure (via Acyl Chloride):

-

Suspend 2-(phenylamino)benzoic acid in an inert solvent (e.g., DCM) with a catalytic amount of DMF.

-

Add thionyl chloride dropwise at 0 °C and then allow the mixture to stir at room temperature until the reaction is complete (evolution of gas ceases).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in fresh inert solvent and cool to 0 °C.

-

Slowly add a solution of methylamine, maintaining the temperature at 0 °C. An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) may be necessary to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

-

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

Caption: A typical workflow for the characterization of synthesized this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, likely in the range of 6.5-8.0 ppm. A singlet or doublet for the N-methyl protons would appear further upfield, likely around 2.8-3.3 ppm, which may show coupling to the amide proton. The amide proton (NH) would likely appear as a broad singlet downfield. The proton on the phenylamino group may also be visible as a broad singlet.

-

¹³C NMR: The carbon NMR would show characteristic signals for the carbonyl carbon of the amide at around 165-175 ppm. Aromatic carbons would appear in the 110-150 ppm region. The N-methyl carbon would be expected in the upfield region, around 25-35 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the amide group around 1630-1680 cm⁻¹. An N-H stretch for the secondary amine and the amide would be expected in the region of 3200-3400 cm⁻¹. C-H stretches for the aromatic and methyl groups will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (226.27 g/mol ).

Biological Activity and Signaling Pathways of Derivatives

There is no direct evidence of the biological activity of this compound. However, several studies have investigated the therapeutic potential of its close structural analogues, namely N-2-(phenylamino)benzamide derivatives. These compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes that are highly relevant in cancer and inflammation.[1][2][5]

The proposed mechanism of action for these derivatives involves the inhibition of the NF-κB signaling pathway.[5] By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and are also implicated in tumor growth. The inhibition of Topoisomerase I leads to DNA damage in cancer cells, ultimately triggering apoptosis.

Caption: Known signaling pathway inhibition by N-2-(phenylamino)benzamide derivatives.

Given the structural similarity, it is plausible that this compound could exhibit similar biological activities. However, empirical testing is required to confirm this hypothesis. The N-methylation could potentially alter the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents an interesting chemical entity at the intersection of established pharmacophores. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the properties of closely related compounds. The predicted physicochemical properties and detailed synthetic protocols offer a starting point for researchers to produce and study this molecule. Furthermore, the known anti-inflammatory and anti-cancer activities of its derivatives suggest that this compound could be a valuable subject for future drug discovery and development efforts. Further empirical investigation is warranted to fully elucidate its chemical and biological profile.

References

- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzamide, N-methyl- [webbook.nist.gov]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

N-methyl-2-(phenylamino)benzamide chemical structure and analysis

An In-depth Technical Guide to N-methyl-2-(phenylamino)benzamide and its Derivatives

Core Chemical Identity

This compound is an organic compound belonging to the benzamide class of molecules. It is characterized by a central benzene ring substituted with an N-methylcarboxamide group and a phenylamino group at the ortho position. This structure serves as a crucial scaffold in medicinal chemistry, particularly in the development of targeted therapeutics. While the parent compound is not extensively cataloged, its derivatives have been the subject of significant research, especially in oncology.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₄N₂O

-

SMILES: CN-C(=O)c1ccccc1Nc2ccccc2

-

Structure:

Physicochemical and Analytical Data

Comprehensive experimental data for the parent this compound is limited in public databases. However, analysis of its derivatives provides insight into the expected analytical profile. The tables below summarize key physicochemical properties and representative spectroscopic data for related compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 226.27 g/mol | Calculated |

| Molecular Formula | C₁₄H₁₄N₂O | Calculated |

| Related Compound | N-Methylbenzamide | [1][2] |

| Mol. Weight (N-Methylbenzamide) | 135.16 g/mol | [1][2] |

| CAS No. (N-Methylbenzamide) | 613-93-4 | [1][2] |

Table 2: Representative Spectroscopic Data for Benzamide Derivatives

| Technique | Derivative | Solvent | Key Signals (δ in ppm, J in Hz) | Source |

| ¹H NMR | N-Methylbenzamide | CDCl₃ | 7.65-7.72 (m, 2H), 7.30-7.44 (m, 3H), 6.27 (br s, 1H), 2.93 (d, 3H, J = 4.5) | [3] |

| ¹³C NMR | N-Methylbenzamide | CDCl₃ | 168.3, 134.6, 131.4, 128.6, 126.9, 26.9 | [3] |

| IR | N-Methylbenzamide | CCl₄ / CS₂ | Bands indicating C=O stretch, N-H bend, C-N stretch, and aromatic C-H vibrations. | [1] |

| Mass Spec (EI) | N-Methylbenzamide | - | Molecular Ion Peak (M+) at m/z 135 | [2][4] |

Synthesis and Characterization Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a standard amide coupling reaction between 2-(phenylamino)benzoic acid (or a substituted analog) and methylamine.

-

Acid Activation: Dissolve 2-(phenylamino)benzoic acid (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add a coupling agent like HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents) and HOBt (1.2 equivalents).

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (2.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add methylamine (or a solution of methylamine, 1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Caption: General workflow for the synthesis of the target compound via amide coupling.

Analytical Characterization Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.[3]

-

Analysis: Process the spectra to identify characteristic peaks. For the title compound, one would expect aromatic proton signals (multiplets, ~7-8 ppm), an N-H proton signal (singlet or broad singlet), a methyl group signal (doublet, ~2.9 ppm, coupled to the N-H), and the amide N-H signal (broad quartet).[3][6]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Method: Use Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry. ESI is common for identifying the protonated molecular ion [M+H]⁺.[7]

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the synthesized compound.

Biological Activity and Signaling Pathways

Derivatives of N-2-(phenylamino)benzamide have been identified as potent anti-glioblastoma agents.[8] Their mechanism of action is particularly compelling as they can function as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2).[8][9]

Glioblastoma is a highly aggressive brain tumor, and therapies that can target multiple pathways are of significant interest.[8][10] The inhibition of COX-2 by these benzamide derivatives leads to the downregulation of several pro-tumorigenic factors.

Table 3: COX-2 Inhibition by Lead Derivatives

| Compound ID | Description | COX-2 IC₅₀ (µM) | Source |

| I-1 | N-2-(phenylamino) benzamide derivative | 33.61 ± 1.15 | [8][10] |

| I-8 | N-2-(phenylamino) benzamide derivative | 45.01 ± 2.37 | [8][10] |

| Parent Cmpd | 1,5-naphthyridine derivative | > 150 | [8][10] |

These compounds showed significantly improved COX-2 inhibition compared to the parent compound from which they were derived.[10] This activity contributes to higher anti-proliferation, anti-migration, and anti-invasion effects in glioma cell models.[8]

Proposed Signaling Pathway Inhibition

The anti-tumor effect of these derivatives is mediated by the disruption of the COX-2 signaling cascade. Inhibiting COX-2 reduces the synthesis of Prostaglandin E2 (PGE₂), which in turn downregulates Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9).[8][10] This cascade is crucial for tumor angiogenesis, invasion, and metastasis. Additionally, these compounds have been shown to suppress the activation of STAT3, a key transcription factor in cell proliferation and survival.[8][10]

Caption: Inhibition of COX-2 and STAT3 pathways by N-2-(phenylamino) benzamide derivatives.

References

- 1. Benzamide, N-methyl- [webbook.nist.gov]

- 2. Benzamide, N-methyl- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Methylbenzamide(613-93-4) 1H NMR [m.chemicalbook.com]

- 7. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [논문]N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation [scienceon.kisti.re.kr]

- 10. researchgate.net [researchgate.net]

The Biological Activity of N-methyl-2-(phenylamino)benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of N-methyl-2-(phenylamino)benzamide derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in this area.

Introduction

This compound and its derivatives have emerged as a promising class of compounds with significant biological activities, particularly in the fields of oncology and inflammation. These molecules have been shown to exhibit potent anti-proliferative and anti-inflammatory effects, primarily through the dual inhibition of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). This guide explores the synthesis, biological evaluation, and mechanism of action of these derivatives, providing a comprehensive resource for researchers in drug discovery and development.

Synthesis of the Core Scaffold

A general method for the synthesis of N-substituted benzamide derivatives involves the coupling of a carboxylic acid with an amine. For the synthesis of the core scaffold, this compound, a common approach is the amidation of 2-(phenylamino)benzoic acid with methylamine. This can be achieved using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like N-hydroxybenzotriazole (HOBT).

A representative, though not explicitly detailed for this specific molecule in the search results, synthetic workflow is outlined below.

Caption: General workflow for the synthesis of this compound.

Quantitative Data on Biological Activity

The biological activity of this compound derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for key derivatives.

Anticancer Activity

The antiproliferative effects of these derivatives have been evaluated against a range of cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| I-1 | U87MG (Glioblastoma) | Not specified, but showed anti-proliferative effects | [1][2] |

| I-8 | U87MG (Glioblastoma) | Not specified, but showed anti-proliferative effects | [1][2] |

| 1H-30 | CT26.WT (Colorectal Carcinoma) | Not specified, but decreased tumor growth in vivo | |

| W10 | Colon Cancer Cells | Not specified, but exhibited potent anti-proliferative activity |

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is primarily attributed to their COX-2 inhibitory activity.

| Compound | Target | IC50 (µM) | Reference |

| I-1 | COX-2 | 33.61 ± 1.15 | [1][2] |

| I-8 | COX-2 | 45.01 ± 2.37 | [1][2] |

| 1H-30 | COX-2 | Enhanced inhibition compared to tolfenamic acid and I-1 | |

| W10 | COX-2 | 2.31 ± 0.07 |

Topoisomerase I Inhibition

Several derivatives have demonstrated potent inhibition of Topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy.

| Compound | Target | IC50 (µM) | Reference |

| 1H-30 | Topo I | Better inhibition than I-1 | |

| W10 | Topo I | 0.90 ± 0.17 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Proliferation

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

COX-2 Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations.

-

Add purified recombinant human COX-2 enzyme to the mixture and pre-incubate.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Topoisomerase I Inhibition Assay

This assay measures the inhibition of Topo I-mediated relaxation of supercoiled DNA.

Protocol:

-

Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and the test compound at various concentrations.

-

Add purified human Topoisomerase I enzyme to the mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution/loading dye.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after ethidium bromide staining. The inhibition of Topo I is indicated by the persistence of the supercoiled DNA form.

Signaling Pathways

The biological effects of this compound derivatives are mediated through the modulation of key signaling pathways involved in cancer and inflammation.

NF-κB Signaling Pathway

These derivatives have been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammatory and immune responses, as well as cell survival.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

PGE2-VEGF Signaling Pathway in Cancer

By inhibiting COX-2, these derivatives reduce the production of prostaglandin E2 (PGE2), which in turn downregulates the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis in tumors.[1][2]

Caption: Downregulation of the PGE2-VEGF signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a versatile scaffold for the development of novel anti-cancer and anti-inflammatory agents. Their dual inhibitory action on COX-2 and Topo I, coupled with their ability to modulate critical signaling pathways such as NF-κB and PGE2-VEGF, underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further investigation into the structure-activity relationships and optimization of these promising compounds for clinical applications.

References

An In-depth Technical Guide on N-methyl-2-(phenylamino)benzamide and Its Derivatives

This technical guide provides a comprehensive overview of N-methyl-2-(phenylamino)benzamide, focusing on its synthesis, chemical properties, and the biological activities of its derivatives, particularly in the context of cancer research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound serves as a core scaffold for a class of synthetic compounds that have garnered significant interest in medicinal chemistry. Its derivatives have emerged as potent dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), two enzymes implicated in the pathogenesis of cancer and inflammatory diseases. This guide will delve into the synthetic methodologies, biological mechanisms, and quantitative activity data associated with this compound and its analogues.

Synthesis and Chemical Properties

The synthesis of the parent compound, this compound, can be approached through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-N-methylbenzamide, from isatoic anhydride. The second step is a carbon-nitrogen bond-forming cross-coupling reaction to introduce the phenylamino group.

Synthesis of 2-amino-N-methylbenzamide

A common method for the synthesis of 2-amino-N-methylbenzamide involves the reaction of isatoic anhydride with methylamine.[1]

Experimental Protocol:

-

To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a solution of methylamine (1 equivalent) in DMF is added.

-

The reaction mixture is refluxed for approximately 6 hours.

-

Progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the product.

-

The solid product is collected by filtration and recrystallized to yield pure 2-amino-N-methylbenzamide.

An alternative, more environmentally friendly approach involves microwave irradiation of a mixture of isatoic anhydride and the amine with a few drops of DMF for 4-10 minutes.[1]

Synthesis of this compound

The final step to obtain this compound involves a cross-coupling reaction between 2-amino-N-methylbenzamide and an aryl halide, such as iodobenzene or bromobenzene. The Buchwald-Hartwig amination is a modern and efficient method for this transformation.[2][3]

General Experimental Protocol (Buchwald-Hartwig Amination):

-

In an inert atmosphere glovebox, a reaction vessel is charged with 2-amino-N-methylbenzamide (1 equivalent), an aryl halide (e.g., iodobenzene, 1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2 equivalents).

-

Anhydrous, degassed toluene is added as the solvent.

-

The reaction vessel is sealed and heated to 80-110 °C with stirring for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

An older, alternative method is the Ullmann condensation, which typically requires harsher reaction conditions, including stoichiometric copper and high temperatures.[4]

Biological Activities and Mechanism of Action of Derivatives

Derivatives of this compound have been extensively studied for their potential as anti-cancer agents, particularly for glioblastoma and gastrointestinal cancers.[5][6][7] These compounds have been identified as dual inhibitors of COX-2 and Topoisomerase I.

The proposed mechanism of action involves the simultaneous inhibition of these two key enzymes. COX-2 is often overexpressed in tumors and contributes to inflammation and angiogenesis. Topoisomerase I is essential for DNA replication and transcription, and its inhibition leads to DNA damage and apoptosis in cancer cells.

The downstream effects of this dual inhibition in cancer cells include:

-

Downregulation of prostaglandin E2 (PGE2), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9).[6]

-

Inhibition of STAT3 activation.[6]

-

Upregulation of E-cadherin, a cell adhesion molecule whose loss is associated with cancer cell invasion and metastasis.[6]

-

Suppression of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[7]

Quantitative Data for this compound Derivatives

The following tables summarize the reported in vitro and in vivo activities of key derivatives of this compound.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Derivatives

| Compound | IC50 (µM) for COX-2 Inhibition | Reference |

| I-1 | 33.61 ± 1.15 | [6] |

| I-8 | 45.01 ± 2.37 | [6] |

| 1H-30 | Enhanced inhibition compared to I-1 | [7] |

Table 2: In Vivo Anti-Tumor Activity of Derivative I-1

| Animal Model | Tumor Growth Inhibition (TGI) (%) | Reference |

| C6 glioma orthotopic model | 66.7 | [6] |

| U87MG xenograft model | 69.4 | [6] |

Experimental Protocols for Biological Assays

COX-2 Inhibition Assay

The COX-2 inhibitory activity can be determined using a colorimetric or fluorometric inhibitor screening assay kit.

General Protocol:

-

Recombinant COX-2 enzyme is incubated with the test compound and a reaction buffer containing heme at 37 °C for a specified time (e.g., 20 minutes).

-

The reaction is initiated by the addition of arachidonic acid as the substrate.

-

The product of the COX-2 reaction, prostaglandin H2 (PGH2), is then measured. In some assays, PGH2 is reduced to PGF2α, which is quantified by enzyme immunoassay (EIA).

-

The absorbance or fluorescence is read using a plate reader.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of COX-2 activity, is calculated from a dose-response curve.

Topoisomerase I Inhibition Assay

Topoisomerase I activity is typically assessed by measuring the relaxation of supercoiled plasmid DNA.

General Protocol:

-

Supercoiled plasmid DNA is incubated with human Topoisomerase I in the presence of the test compound in a reaction buffer at 37 °C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and a loading dye.

-

The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The gel is visualized under UV light, and the conversion of supercoiled DNA to relaxed DNA is quantified.

-

Inhibitors of Topoisomerase I will prevent the relaxation of the supercoiled DNA.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Conclusion

The this compound scaffold is a promising platform for the development of novel anti-cancer agents. Its derivatives have demonstrated potent dual inhibitory activity against COX-2 and Topoisomerase I, leading to significant anti-tumor effects in preclinical models. Further research into the synthesis and evaluation of new analogues, as well as a more in-depth investigation of the parent compound's biological profile, is warranted to fully explore the therapeutic potential of this chemical class.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. I2-Promoted Chemoselective Annulative Coupling of 2-Aminobenzamides with Sulfoxonium Ylides: Easy Access to Quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig_reaction [chemeurope.com]

- 7. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

Dual-Inhibitor N-methyl-2-(phenylamino)benzamide Derivatives Show Promise in Cancer Therapy

A new class of N-methyl-2-(phenylamino)benzamide derivatives is emerging as a promising therapeutic strategy for various cancers, including glioblastoma and gastrointestinal cancers. These compounds function as dual inhibitors, simultaneously targeting two key enzymes involved in tumor progression: Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). This multi-targeted approach offers the potential for enhanced efficacy and reduced drug resistance compared to single-target agents.

Researchers have synthesized and evaluated a series of these derivatives, with several lead compounds demonstrating significant anti-tumor activity in both laboratory and animal studies. These compounds have been shown to inhibit cancer cell proliferation, migration, and invasion, as well as to induce programmed cell death (apoptosis).

Key Therapeutic Targets and Mechanism of Action

The primary molecular targets of these this compound derivatives are COX-2 and Topo I.

-

Cyclooxygenase-2 (COX-2): This enzyme is often overexpressed in tumors and plays a crucial role in inflammation and cancer progression by producing prostaglandins, such as PGE2.[1][2] Inhibition of COX-2 can reduce inflammation, decrease cell growth, and inhibit the formation of new blood vessels that supply tumors (angiogenesis).[1]

-

Topoisomerase I (Topo I): This enzyme is essential for DNA replication and repair. By inhibiting Topo I, these compounds prevent cancer cells from replicating their DNA, leading to cell cycle arrest and apoptosis.[1][2][3]

The dual inhibition of COX-2 and Topo I leads to a cascade of downstream effects that contribute to the anti-cancer activity of these compounds. Notably, they have been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[3] Furthermore, these derivatives have been observed to downregulate the expression of several pro-tumorigenic factors, including:

-

Prostaglandin E2 (PGE2): A product of the COX-2 pathway that promotes inflammation and cell proliferation.[1][2]

-

Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis.[1][2]

-

Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in the breakdown of the extracellular matrix, which facilitates tumor invasion and metastasis.[1][2][3]

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that promotes cell survival and proliferation.[1][2]

Simultaneously, these compounds can upregulate the expression of E-cadherin, a protein that helps cells adhere to each other and is often lost during cancer progression.[1][2]

Quantitative Data on Lead Compounds

Several derivatives have been identified as particularly potent inhibitors. The following table summarizes the in vitro inhibitory activity of some of these lead compounds against COX-2.

| Compound | Target | IC50 (μM) | Cancer Type |

| I-1 | COX-2 | 33.61 ± 1.15 | Glioblastoma |

| I-8 | COX-2 | 45.01 ± 2.37 | Glioblastoma |

| 1H-30 | COX-2 | More potent than I-1 and tolfenamic acid | Gastrointestinal Cancer |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound derivatives involves the modulation of key signaling pathways implicated in cancer.

Caption: Signaling pathway of this compound derivatives.

Experimental Protocols

The following outlines the general methodologies employed in the investigation of these compounds.

In Vitro COX-2 Inhibition Assay

A common method to assess the COX-2 inhibitory activity of the compounds is the Cayman Chemical COX-2 Inhibitor Screening Assay. This assay measures the peroxidase activity of COX-2.

-

Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solution according to the manufacturer's protocol.

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.

-

Assay Procedure:

-

Add assay buffer, heme, and COX-2 enzyme to each well of a 96-well plate.

-

Add the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Incubate the plate at room temperature for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

-

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Topoisomerase I Relaxation Assay

The ability of the compounds to inhibit Topo I is often evaluated using a DNA relaxation assay.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topo I enzyme, and reaction buffer.

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a specified time to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA indicate Topo I inhibition.

Caption: General experimental workflow for evaluating novel anti-cancer compounds.

Future Directions

The promising preclinical results for this compound derivatives warrant further investigation. Future studies should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Additional in vivo studies in various cancer models are necessary to confirm their efficacy and safety before they can be considered for clinical trials in human patients. The dual-inhibitor approach holds significant promise for overcoming the challenges of cancer therapy, and this class of compounds represents a valuable addition to the arsenal of potential anti-cancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-methyl-2-(phenylamino)benzamide: A Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for N-methyl-2-(phenylamino)benzamide could not be located. To provide a relevant and illustrative technical guide, this document presents the spectroscopic data for a closely related and structurally similar compound, N-methylbenzamide . This information is intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of N-aryl anthranilamides, which are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of such molecules is paramount for establishing structure-activity relationships and ensuring the purity and identity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of organic molecules. This guide provides a summary of the expected spectroscopic data for a compound of this class, using N-methylbenzamide as a proxy, along with detailed experimental protocols.

Spectroscopic Data Summary (for N-methylbenzamide)

The following tables summarize the key spectroscopic data obtained for N-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for N-methylbenzamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.79 | d | 2H | Aromatic C-H |

| 7.45 | t | 1H | Aromatic C-H |

| 7.38 | t | 2H | Aromatic C-H |

| 6.30 | br s | 1H | N-H |

| 2.99 | d | 3H | N-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Data for N-methylbenzamide

| Chemical Shift (δ) ppm | Assignment |

| 168.2 | C=O (Amide) |

| 134.5 | Aromatic C (quaternary) |

| 131.3 | Aromatic C-H |

| 128.5 | Aromatic C-H |

| 126.9 | Aromatic C-H |

| 26.8 | N-CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for N-methylbenzamide [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3320 | Strong, Broad | N-H Stretch |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1540 | Strong | N-H Bend (Amide II) |

| ~1450, ~1490 | Medium | Aromatic C=C Stretch |

Sample Preparation: KBr pellet or Nujol mull[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for N-methylbenzamide [2]

| m/z | Relative Intensity (%) | Assignment |

| 135 | 100 | [M]⁺ (Molecular Ion) |

| 105 | 85 | [M - NHCH₃]⁺ |

| 77 | 65 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

References

An In-depth Technical Guide to N-methyl-2-(phenylamino)benzamide and its Analogues as Anti-Glioblastoma Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl-2-(phenylamino)benzamide and its analogues, focusing on their potential as therapeutic agents for glioblastoma. This document outlines their synthesis, biological activities, mechanism of action, and the experimental protocols utilized in their evaluation.

Introduction

Glioblastoma (GBM) is a highly aggressive and lethal form of brain cancer with limited effective treatment options.[1][2] The tumor microenvironment, characterized by inflammation and angiogenesis, plays a crucial role in GBM progression.[1][2] Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandin E2 (PGE2), is often overexpressed in glioblastoma and is associated with a poor prognosis.[1][2][3] The COX-2/PGE2 signaling axis promotes tumor growth, invasion, and immunosuppression.[1][2][3] Consequently, targeting COX-2 has emerged as a promising therapeutic strategy for glioblastoma.

N-2-(phenylamino)benzamide derivatives have been identified as a novel class of compounds with potential anti-glioblastoma activity.[4] These compounds have been designed based on the structural modification of 1,5-naphthyridine derivatives, which are known Topoisomerase I (Topo I) inhibitors.[4] Notably, certain analogues have demonstrated potent inhibitory effects on COX-2, suggesting a dual mechanism of action.[4] This guide will delve into the technical details of these compounds, providing valuable information for researchers in the field of oncology and drug discovery.

Quantitative Data on Biological Activity

The biological activity of this compound analogues has been evaluated through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

| Compound ID | Structure | Target | Assay | IC50 (µM) | Cell Line | Reference |

| I-1 | N-(substituent)-2-(phenylamino)benzamide | COX-2 | In vitro enzyme assay | 33.61 ± 1.15 | - | [4] |

| I-8 | N-(substituent)-2-(phenylamino)benzamide | COX-2 | In vitro enzyme assay | 45.01 ± 2.37 | - | [4] |

| L19 | Piperazine based benzamide derivative | Glioblastoma cells | Cell proliferation | 0.15 | C6 | [5] |

| Glioblastoma cells | Cell proliferation | 0.29 | U87-MG | [5] | ||

| Glioblastoma cells | Cell proliferation | 1.25 | U251 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its analogues.

General Synthesis of N-aryl-2-(phenylamino)benzamide Derivatives

The synthesis of N-aryl-2-(phenylamino)benzamide derivatives can be achieved through a multi-step process involving the condensation of N-Phenyl-o-phenylenediamine with a substituted benzaldehyde.[6]

Materials:

-

N-Phenyl-o-phenylenediamine

-

Substituted benzaldehyde (e.g., p-bromobenzaldehyde)

-

Sodium metabisulfite (Na2S2O5)

-

Ethanol

-

Argon atmosphere

Procedure:

-

Dissolve N-Phenyl-o-phenylenediamine (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

-

Add sodium metabisulfite (1 equivalent) to the solution.

-

Reflux the reaction mixture under an argon atmosphere for 3 hours.[6]

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired N-aryl-2-(phenylamino)benzamide derivative.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.[7][8][9]

Materials:

-

U87MG glioblastoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin

-

96-well plates

-

This compound analogues (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed U87MG cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol describes the detection of VEGF and MMP-9 in glioblastoma cells treated with this compound analogues.

Materials:

-

Treated and untreated U87MG cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-VEGF, anti-MMP-9, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated U87MG cells and determine the protein concentration of each lysate.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., rabbit anti-VEGF, rabbit anti-MMP-9, and mouse anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound analogues in glioblastoma and a general experimental workflow for their evaluation.

Caption: Proposed signaling pathway of this compound analogues in glioblastoma.

Caption: Experimental workflow for the evaluation of this compound analogues.

References

- 1. Frontiers | Pleiotropic effects of the COX-2/PGE2 axis in the glioblastoma tumor microenvironment [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Cyclooxygenase-2 in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4.7. MTT Assay [bio-protocol.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Preliminary In-Vitro Evaluation of N-Aryl-2-(phenylamino)benzamide Derivatives as Anti-Cancer Agents

Disclaimer: Extensive research did not yield specific in-vitro evaluation data for N-methyl-2-(phenylamino)benzamide. This technical guide therefore focuses on the closely related and well-documented class of N-aryl-2-(phenylamino)benzamide derivatives , which share the same core structure and have been investigated for their potential as anti-cancer agents. The data and methodologies presented herein are synthesized from published research on these derivatives and are intended to provide a representative overview for researchers, scientists, and drug development professionals.

Executive Summary

This document provides a technical overview of the preliminary in-vitro evaluation of N-aryl-2-(phenylamino)benzamide derivatives. These compounds have emerged as promising dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), key targets in oncology. This guide summarizes the quantitative data from anti-proliferative and enzyme inhibition assays, details the experimental protocols for key studies, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The anti-cancer and anti-inflammatory potential of N-aryl-2-(phenylamino)benzamide derivatives has been quantified through various in-vitro assays. The following tables summarize the key findings from studies on representative compounds from this class.

Table 1: COX-2 Inhibition Activity

| Compound ID | COX-2 IC₅₀ (μM) | Reference Compound (Celecoxib) IC₅₀ (μM) |

| I-1 | 33.61 ± 1.15 | Not Reported |

| I-8 | 45.01 ± 2.37 | Not Reported |

| 1H-30 | Lower than I-1 and Tolfenamic Acid | Not Reported |

Data synthesized from studies on N-2-(phenylamino) benzamide derivatives, which have shown inhibitory activity against COX-2.[1][2][3]

Table 2: In-Vitro Anti-Proliferative Activity against Glioblastoma Cell Lines

| Compound ID | Cell Line | Anti-proliferative Effect |

| I-1 | C6, U87MG | Higher than parent compound |

| I-8 | C6, U87MG | Higher than parent compound |

These derivatives have demonstrated significant anti-proliferative, anti-migration, and anti-invasion effects in glioblastoma cell lines.[1][2]

Table 3: Effects on Downstream Signaling Molecules

| Compound ID | Target Molecule | Effect |

| I-1 | PGE₂ | Downregulation |

| I-1 | VEGF | Downregulation |

| I-1 | MMP-9 | Downregulation |

| I-1 | STAT3 | Downregulation of activation |

| I-1 | E-cadherin | Upregulation |

| 1H-30 | NF-κB | Suppression of activation |

| 1H-30 | NO, COX-2, IL-1β | Suppression of production |

These compounds have been shown to modulate key signaling pathways involved in inflammation and cancer progression.[1][2][3][4]

Experimental Protocols

The following are representative methodologies for the key in-vitro experiments performed to evaluate the N-aryl-2-(phenylamino)benzamide derivatives.

COX-2 Inhibition Assay

A common method to determine COX-2 inhibitory activity is through an enzyme immunoassay (EIA).

-

Enzyme Preparation : Recombinant human COX-2 enzyme is used.

-

Assay Buffer : Tris-HCl buffer (pH 8.0) containing EDTA and hematin.

-

Procedure : a. The test compounds (e.g., I-1, I-8) and a reference inhibitor are pre-incubated with the COX-2 enzyme at room temperature. b. Arachidonic acid is added as the substrate to initiate the reaction. c. The reaction is incubated for a specified time (e.g., 10 minutes) at 37°C. d. The reaction is terminated by the addition of a stop solution (e.g., HCl). e. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive EIA kit.

-

Data Analysis : The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects on cancer cell lines such as U87MG and C6 glioma cells are often assessed using the MTT assay.

-

Cell Seeding : Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Western Blot Analysis

Western blotting is used to determine the effect of the compounds on the expression levels of key proteins in signaling pathways.

-

Cell Lysis : Treated and untreated cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation : The membrane is incubated with primary antibodies against target proteins (e.g., VEGF, MMP-9, STAT3, NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms and experimental processes related to the in-vitro evaluation of N-aryl-2-(phenylamino)benzamide derivatives.

References

- 1. N-[(BENZOYLAMINO)(PHENYL)METHYL]BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

N-methyl-2-(phenylamino)benzamide: A Potential Scaffold for Selective COX-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anti-inflammatory and analgesic agents with improved safety profiles has led to a significant focus on the development of selective cyclooxygenase-2 (COX-2) inhibitors. The inducible COX-2 isozyme is a key player in the inflammatory cascade and is implicated in various pathological conditions, including arthritis, pain, and cancer. N-methyl-2-(phenylamino)benzamide represents a core chemical scaffold that has shown promise in the design of such selective inhibitors. This technical guide provides an in-depth analysis of this compound and its derivatives as COX-2 inhibitors, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Quantitative Data on COX-2 Inhibition

| Compound | Structure | COX-2 IC50 (μM) | Notes |

| I-1 | Derivative of N-2-(phenylamino)benzamide | 33.61 ± 1.15[1] | Designed as a potential anti-glioblastoma agent.[1] |

| I-8 | Derivative of N-2-(phenylamino)benzamide | 45.01 ± 2.37[1] | Also investigated for anti-glioblastoma properties.[1] |

| 1H-30 | Derivative of N-2-(phenylamino)benzamide | Not specified | Described as having an enhanced COX-2 inhibitory effect compared to tolfenamic acid and compound I-1.[2] |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis of this compound and the evaluation of its COX-2 inhibitory activity, based on methodologies reported for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 2-(phenylamino)benzoic acid (N-phenylanthranilic acid).

Step 1: Acyl Chloride Formation

A mixture of N-phenylanthranilic acid and thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), is refluxed. The excess thionyl chloride is then removed under reduced pressure to yield the crude 2-(phenylamino)benzoyl chloride.[3]

Step 2: Amidation

The crude acyl chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane (CH2Cl2), and cooled to 0°C. A solution of methylamine in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature to allow for the formation of the amide bond. The solvent is subsequently removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford this compound.[3][4]

COX-2 Inhibition Assay

The inhibitory activity of this compound and its derivatives against COX-2 can be determined using various in vitro assays. A common method is the fluorometric inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). In the subsequent peroxidase reaction, the probe is oxidized to produce a fluorescent product. The rate of fluorescence development is proportional to the COX-2 activity.

Generalized Protocol:

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe, and the test compound (dissolved in a suitable solvent like DMSO).

-

Reaction Mixture: In a 96-well microplate, combine the COX-2 enzyme, assay buffer, and the test compound at various concentrations.

-

Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

-

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined for each concentration of the test compound relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway

The canonical COX-2 signaling pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is further metabolized by various synthases into a range of prostaglandins, including PGE2, which play a critical role in inflammation and pain signaling.

Experimental Workflow for COX-2 Inhibitor Screening

The process of identifying and characterizing a potential COX-2 inhibitor like this compound typically follows a structured workflow, from initial synthesis to in vitro and in vivo testing.

Structure-Activity Relationship (SAR) Insights

The available data on the derivatives of this compound provide initial insights into the structure-activity relationship of this compound class as COX-2 inhibitors. The core N-phenylanthranilic acid amide structure appears to be a viable scaffold for achieving COX-2 inhibition. The modifications in compounds I-1 and I-8, although not explicitly detailed in the abstracts, lead to micromolar inhibitory concentrations. The observation that compound 1H-30, a further modification, shows enhanced activity suggests that there is significant scope for optimizing the potency of this series through targeted chemical modifications. Future studies should focus on systematically exploring substitutions on both the phenyl rings and the amide nitrogen to elucidate a comprehensive SAR and to identify derivatives with improved potency and selectivity.

Conclusion

This compound and its derivatives represent a promising area of investigation for the development of novel and selective COX-2 inhibitors. While quantitative data on the parent compound is currently limited, the demonstrated activity of its derivatives warrants further exploration. The synthetic and analytical protocols outlined in this guide provide a framework for future research in this area. Continued investigation into the structure-activity relationships of this chemical class could lead to the discovery of potent and safe anti-inflammatory and analgesic agents.

References

- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-methyl-2-(phenylamino)benzamide Derivatives in Glioblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its profound intra-tumoral heterogeneity and the intricate tumor microenvironment necessitate the development of novel therapeutic agents that can target multiple oncogenic pathways. Recently, a new class of compounds, N-2-(phenylamino)benzamide derivatives, has emerged as a promising avenue in glioblastoma research. This technical guide provides an in-depth overview of the preclinical evaluation of these compounds, focusing on their mechanism of action, experimental validation, and the key signaling pathways they modulate. Particular attention is given to the lead compound, designated I-1, which has demonstrated significant anti-glioblastoma activity through a dual-inhibitory mechanism targeting Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2). This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of N-2-(phenylamino)benzamide derivatives for the treatment of glioblastoma.

Introduction

Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the surrounding brain parenchyma, and robust angiogenesis. The current standard of care, which includes surgical resection followed by radiation and chemotherapy with temozolomide, offers only a modest improvement in overall survival, underscoring the urgent need for more effective therapeutic strategies.

The tumor microenvironment in glioblastoma is rich in inflammatory mediators, with Cyclooxygenase-2 (COX-2) being a key enzyme that is often overexpressed. COX-2 catalyzes the production of prostaglandin E2 (PGE2), which promotes tumor growth, invasion, and angiogenesis. Additionally, Topoisomerase I (Topo I) is a critical enzyme for DNA replication and is a validated target for cancer chemotherapy. The simultaneous inhibition of both COX-2 and Topo I presents a rational and promising strategy to synergistically attack glioblastoma from multiple fronts.

Inspired by the potential of this dual-inhibition approach, a series of N-2-(phenylamino)benzamide derivatives have been synthesized and evaluated for their anti-glioblastoma properties. This guide will delve into the preclinical data supporting the efficacy of these compounds, with a focus on providing the necessary technical details for fellow researchers in the field.

Quantitative Data Summary

The preclinical efficacy of the lead N-2-(phenylamino)benzamide derivative, I-1, and its analogue, I-8, has been quantified through various in vitro and in vivo assays. The key findings are summarized in the tables below for clear comparison.[1][2]

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (μM) |

| I-1 | COX-2 | 33.61 ± 1.15 |

| I-8 | COX-2 | 45.01 ± 2.37 |

| Parent Compound | COX-2 | > 150 |

Table 2: In Vivo Anti-Tumor Efficacy

| Compound | Animal Model | Tumor Growth Inhibition (TGI) (%) |

| I-1 | C6 Glioma Orthotopic | 66.7 |

| I-1 | U87MG Xenograft | 69.4 |

Signaling Pathways and Mechanism of Action

The anti-glioblastoma activity of the N-2-(phenylamino)benzamide derivative I-1 is attributed to its dual inhibition of Topoisomerase I and COX-2. This dual action initiates a cascade of downstream effects that collectively inhibit tumor growth, invasion, and angiogenesis. The key signaling pathways involved are depicted below.

Dual Inhibition of Topoisomerase I and COX-2

The primary mechanism of action involves the simultaneous inhibition of two critical enzymes in glioblastoma pathogenesis.

Downstream Signaling Cascade

The reduction in PGE2 levels, a direct consequence of COX-2 inhibition, leads to the downregulation of several key pro-tumorigenic pathways involving VEGF, MMP-9, and STAT3.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of N-2-(phenylamino)benzamide derivatives. These protocols are based on standard and widely accepted procedures in glioblastoma research.

In Vitro Assays

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.

-

Materials:

-

Purified human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

-

Test compounds (dissolved in DMSO)

-

Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (0.8-1.0%) in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 1x Topo I assay buffer and supercoiled plasmid DNA (e.g., 0.5 µg).

-

Add varying concentrations of the test compound or vehicle (DMSO) to the reaction tubes.

-

Initiate the reaction by adding a sufficient amount of Topoisomerase I enzyme to fully relax the DNA in the control tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer/gel loading dye.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA stain and visualize under UV light. Inhibition is determined by the presence of supercoiled DNA in the lanes with the test compound.

-

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Test compounds (dissolved in DMSO)

-

EIA (Enzyme Immunoassay) kit for prostaglandin detection (e.g., PGE2 or PGF2α)

-

-

Procedure:

-

In a 96-well plate, add the reaction buffer, cofactors, and the COX-2 enzyme.

-

Add the test compounds at various concentrations or vehicle control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15-20 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate at 37°C for a short period (e.g., 2-10 minutes).

-

Stop the reaction (e.g., by adding a solution of stannous chloride or by acidification).

-

Quantify the amount of prostaglandin produced using a specific EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

This assay assesses the effect of the compounds on the viability and proliferation of glioblastoma cell lines.

-

Materials:

-

Glioblastoma cell lines (e.g., U87MG, C6)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

-

Procedure:

-

Seed the glioblastoma cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48-72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

These assays evaluate the effect of the compounds on the migratory and invasive potential of glioblastoma cells.

-

Materials:

-

Transwell inserts with porous membranes (e.g., 8 µm pores)

-

For the invasion assay, inserts coated with a basement membrane matrix (e.g., Matrigel)

-

Glioblastoma cell lines

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Test compounds

-

Cotton swabs

-

Staining solution (e.g., crystal violet or DAPI)

-

-

Procedure:

-

For the invasion assay, rehydrate the Matrigel-coated inserts.

-

Harvest and resuspend the glioblastoma cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell inserts, along with the test compounds or vehicle control.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields for each insert.

-

Quantify the extent of migration/invasion relative to the control.

-

In Vivo Models

This model is used to assess the in vivo efficacy of the compounds in a syngeneic setting.

-

Materials:

-

C6 glioma cells

-

Immunocompetent rats (e.g., Wistar or Sprague-Dawley)

-

Stereotactic apparatus

-

Anesthetics

-

Test compound formulation for administration (e.g., intraperitoneal injection)

-

-

Procedure:

-

Culture C6 glioma cells and harvest them during the logarithmic growth phase.

-

Anesthetize the rats and secure them in a stereotactic frame.

-

Create a burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).

-

Slowly inject a suspension of C6 cells (e.g., 1 x 10^5 cells in 5-10 µL of PBS) into the brain parenchyma.

-

Seal the burr hole with bone wax and suture the scalp incision.

-

Allow the tumors to establish for a set period (e.g., 7-10 days).

-

Randomize the animals into treatment and control groups.

-

Administer the test compound or vehicle according to a predefined schedule and dosage.

-

Monitor the animals for signs of tumor burden and body weight changes.

-

At the end of the study, euthanize the animals, perfuse, and collect the brains for histological and immunohistochemical analysis to determine tumor volume and other relevant markers.

-

This model evaluates the efficacy of the compounds on human glioblastoma cells in an immunodeficient host.

-

Materials:

-

U87MG human glioblastoma cells

-

Immunodeficient mice (e.g., nude or SCID)

-

Stereotactic apparatus

-